molecular formula C17H26N2O2 B12880775 (R)-tert-Butyl 3-(benzyl(methyl)amino)pyrrolidine-1-carboxylate

(R)-tert-Butyl 3-(benzyl(methyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B12880775
M. Wt: 290.4 g/mol
InChI Key: DREZSGMJZREOGS-OAHLLOKOSA-N
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Description

®-tert-Butyl 3-(benzyl(methyl)amino)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and a tert-butyl ester group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(benzyl(methyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the Tert-Butyl Ester: The tert-butyl ester group is introduced through esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In industrial settings, the production of ®-tert-Butyl 3-(benzyl(methyl)amino)pyrrolidine-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(benzyl(methyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-tert-Butyl 3-(benzyl(methyl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(benzyl(methyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 3-(benzyl(methyl)amino)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and chiral center, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl (3R)-3-[benzyl(methyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-10-15(13-19)18(4)12-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m1/s1

InChI Key

DREZSGMJZREOGS-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N(C)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)CC2=CC=CC=C2

Origin of Product

United States

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